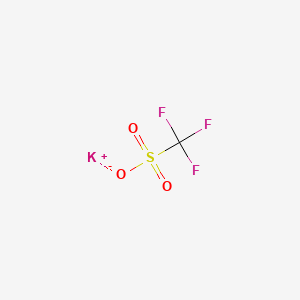
Potassium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoromethanesulfonate, also known as Potassium triflate, is the potassium salt of trifluoromethanesulphonic acid . It has a molecular weight of 188.17 and its linear formula is CF3SO3K .
Synthesis Analysis
This compound is prepared by neutralizing a warm aqueous solution of trifluoromethanesulphonic acid with potassium carbonate .Molecular Structure Analysis
The molecular structure of this compound consists of three different potassium-oxygen-coordination polyhedra, linked by sulfur atoms of the trifluoromethanesulfonate groups . This results in a channel structure with all lipophilic trifluoromethane groups pointing into these channels .Chemical Reactions Analysis
This compound is used as a reagent in the synthesis of guanine-quadruplex hybrid materials by the self-assembly of a guanine-siloxane monomer . It may also be used as a template source for constructing the heterotopic isothiosemicarbazide-based macrocyclic ligand .Physical And Chemical Properties Analysis
This compound appears as white crystals or crystalline powder . It is soluble in water and is hygroscopic . The melting point is 238.5°C .Scientific Research Applications
Lewis Acid Catalysis
Potassium trifluoromethanesulfonate, as well as other triflates, have been extensively used as Lewis acid catalysts in chemical reactions. For example, scandium trifluoromethanesulfonate is a highly active Lewis acid catalyst, particularly effective in the acylation of alcohols with acid anhydrides and in the esterification of alcohols by carboxylic acids (Ishihara et al., 1996).
Organic Synthesis
Trifluoromethanesulfonic acid, a related compound, is used in organic synthesis for various reactions such as electrophilic aromatic substitution, formation of carbon-carbon and carbon-heteroatom bonds, and in the synthesis of carboand heterocyclic structures (Kazakova & Vasilyev, 2017).
Post-Polymerization Functionalization
In polymer chemistry, potassium sulfonyl (trifluoromethanesulfonyl)imide derivatives have been synthesized and used in the post-polymerization functionalization of (co)polymers. This involves coupling reactions such as alkylation, amidation, and alkyne–azide cycloaddition (Tintaru et al., 2017).
Catalysis in Acylation Reactions
Trifluoromethanesulfonic acid is noted for its catalytic activity in C- and/or O-acylation, broadening the use of various substrates under different conditions (Tachrim et al., 2017).
Application in Vinyl and Aryl Triflates Synthesis
Vinyl and aryl trifluoromethanesulfonates, which are closely related to potassium trifluorommethanesulfonate, are increasingly used for their facile preparation and diverse applications in organic synthesis. They are particularly notable in cross-coupling reactions and the Heck reaction due to their superior regio- and diastereoselectivity (Ritter, 1993).
Nucleophilic Trapping with Triflic Anhydride
Trifluoromethanesulfonic anhydride, another related compound, is used as an electrophilic activator in synthetic organic chemistry. It facilitates the generation of a triflate intermediate, which undergoes nucleophilic trapping to yield novel compounds. This process is significant in amide, sulfoxide, and phosphorus oxide chemistry (Huang & Kang, 2021).
Synthesis of Stable Multifunctional C-Phosphonio Phosphorus Vinyl Ylides
This compound-related compounds have been used in the synthesis of unique and stable multifunctional C-phosphonio phosphorus vinyl ylides, highlighting their utility in creating novel phosphorus-containing compounds (Dyer, Baceiredo, & Bertrand, 1996).
Mechanism of Action
Target of Action
Potassium trifluoromethanesulfonate, also known as potassium triflate, is primarily used in the field of materials science, particularly in the modification of perovskite solar cells . Its primary target is the perovskite film used in these solar cells .
Mode of Action
This compound interacts with the perovskite film in a bifunctional manner . The sulfonyl group in the molecule can passivate the undercoordinated lead of the deep-level defect in the perovskite film, thereby inhibiting non-radiative recombination . This interaction results in a better surface morphology and higher crystallinity in the film .
Biochemical Pathways
By reducing lead defects in the perovskite film, it enhances the efficiency of light absorption and electricity generation .
Pharmacokinetics
It is soluble in water , which can influence its distribution and interaction within the perovskite film.
Result of Action
The introduction of this compound into the perovskite film results in less lead defects and lower J-V hysteresis . This leads to an improvement in the performance and stability of the perovskite solar cells . In fact, a device modified with this compound achieved a power conversion efficiency of 23.96%, compared to 22.23% for a control device without the additive .
Action Environment
The action of this compound can be influenced by environmental factors such as light and temperature . For instance, the presence of lead impurities in perovskite films, which this compound helps to reduce, is the result of the decomposition of residual PbI2 when exposed to light or X-ray irradiation . Furthermore, the compound’s effectiveness in maintaining the efficiency of the solar cell over time suggests that it may enhance the cell’s stability under various environmental conditions .
Safety and Hazards
Potassium trifluoromethanesulfonate causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is recommended .
Future Directions
While specific future directions for Potassium trifluoromethanesulfonate are not mentioned in the search results, it is noted that the compound is suitable as a reagent in the synthesis of guanine-quadruplex hybrid materials by the self-assembly of a guanine-siloxane monomer . This suggests potential future applications in the field of material science and biochemistry.
Biochemical Analysis
Biochemical Properties
Potassium trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as a supporting electrolyte in electrochemical studies. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of guanine-quadruplex hybrid materials by the self-assembly of a guanine-siloxane monomer . The interactions between this compound and these biomolecules are primarily ionic in nature, facilitating the stabilization of complex structures and enhancing the efficiency of biochemical reactions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, either inhibiting or activating their function. For example, it acts as a supporting electrolyte in the electrochemical study of evidence for gold anion in ethylenediamine . This interaction can lead to changes in gene expression by influencing transcription factors and other regulatory proteins. The binding interactions are primarily ionic, which allows for the modulation of enzyme activity and cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activity. For example, it has been used in the preparation of N-fluoro-2,4,6-trimethylpyridinium triflate by reacting with 2,4,6-trimethyl-pyridine . These interactions can lead to changes in the levels of specific metabolites, influencing overall metabolic activity and cellular function.
properties
| { "Design of the Synthesis Pathway": "The synthesis of Potassium trifluoromethanesulfonate can be achieved by reacting Potassium hydroxide with trifluoromethanesulfonic acid.", "Starting Materials": [ "Potassium hydroxide", "Trifluoromethanesulfonic acid" ], "Reaction": [ "Add Potassium hydroxide to a reaction vessel containing trifluoromethanesulfonic acid.", "Stir the mixture at room temperature for several hours.", "Heat the mixture to 80-90°C and continue stirring for several more hours.", "Cool the mixture to room temperature and filter the resulting Potassium trifluoromethanesulfonate product.", "Wash the product with cold water and dry it under vacuum." ] } | |
CAS RN |
2926-27-4 |
Molecular Formula |
CHF3KO3S |
Molecular Weight |
189.18 g/mol |
IUPAC Name |
potassium;trifluoromethanesulfonate |
InChI |
InChI=1S/CHF3O3S.K/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI Key |
AZLIIAMTCHKNJJ-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[K+] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.[K] |
Other CAS RN |
2926-27-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of potassium trifluoromethanesulfonate and how does it influence its ionic conductivity?
A1: this compound exhibits polymorphism, meaning it can exist in multiple crystal structures. It has a high-temperature monoclinic structure and undergoes a phase transition to a low-temperature monoclinic structure. [] The room-temperature structure consists of three distinct potassium-oxygen coordination polyhedra linked by the sulfur atoms of the trifluoromethanesulfonate groups. This arrangement creates a channel structure where the lipophilic (fat-loving) trifluoromethane groups point inward. These channels facilitate the movement of potassium ions, contributing to its ionic conductivity. []
Q2: How does the addition of this compound and nanoparticles impact the properties of polymer blends for electrolyte applications?
A2: Blending polymers like Poly ethylene oxide (PEO) and Poly (vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) and adding KCF3SO3 can enhance ionic conductivity. Dispersing titanium oxide nanoparticles (TiO2) further improves conductivity, potentially due to increased amorphous phase content in the blend. [] The nanoparticles may disrupt the polymer chain packing, creating pathways for ion transport and enhancing overall conductivity.
Q3: Can this compound be used in aqueous solutions for battery applications, and how is its electrochemical stability window affected?
A3: While traditionally used in organic solvents, KCF3SO3 can be employed in aqueous solutions for potassium-ion batteries by creating a hybrid electrolyte system. Adding an aprotic solvent like trimethyl phosphate to a low-concentration (1.6 mol L−1) KCF3SO3 aqueous solution limits water activity, expanding the electrochemical stability window to 3.4 V. This approach enables the development of safer, non-flammable aqueous potassium-ion batteries with good performance across a wide temperature range. []
Q4: What analytical techniques are typically used to characterize this compound and its formulations?
A4: Several techniques are employed to analyze this compound. Single-crystal X-ray diffraction can determine its crystal structure and phase transitions. [] Electrochemical impedance spectroscopy helps measure ionic conductivity in various formulations. [] Differential scanning calorimetry (DSC) is valuable for determining phase transition temperatures and enthalpies. [] For hybrid electrolytes, additional techniques like water activity measurements are crucial. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




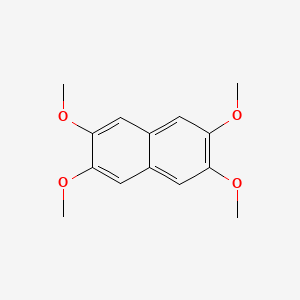
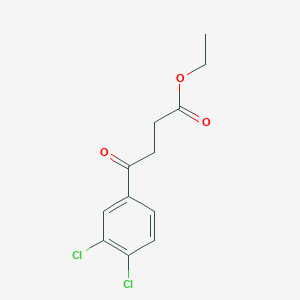

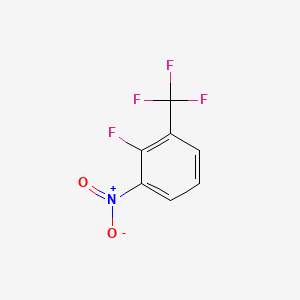
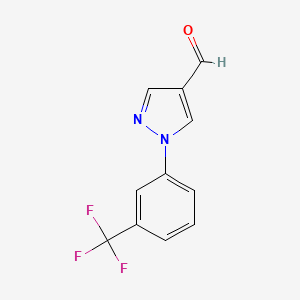






![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)
![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)